Oxazol-2-ylboronic acid
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Description
Oxazol-2-ylboronic Acid is a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series as N-terminal kinase inhibitors . It has a molecular formula of C3H4BNO3 .
Synthesis Analysis
Oxazoline, a precursor to Oxazol-2-ylboronic acid, is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
Oxazol-2-ylboronic acid has a molecular formula of C3H4BNO3, an average mass of 112.880 Da, and a monoisotopic mass of 113.028427 Da .Chemical Reactions Analysis
Oxazol-2-ylboronic Acid is used as a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
Oxazol-2-ylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 293.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.3±3.0 kJ/mol, a flash point of 131.2±22.6 °C, and an index of refraction of 1.487 .Scientific Research Applications
a. Drug Design and Synthesis:
Other Fields
Ibrahim, K. T., Neetha, M., & Anilkumar, G. (2022). Advancements in the synthesis of oxazolines. Monatshefte für Chemie - Chemical Monthly, 153(9), 837–871. Link Current methods for synthesizing 2-oxazolines mainly rely on stoichiometric dehydration agents or catalytic dehydration promoted by specific catalysts. These conditions either generate stoichiometric amounts of waste or require forcing azeotropic reflux conditions. Link The present review article aims to review the work reported on therapeutic potentials of oxazole scaffolds which are valuable for medical applications during the new millennium. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years. Link
properties
IUPAC Name |
1,3-oxazol-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 |
Source
|
Record name | 1,3-Oxazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazol-2-ylboronic acid | |
CAS RN |
891660-66-5 |
Source
|
Record name | 1,3-Oxazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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